molecular formula C24H31N3OS B2903545 N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-3-methylbutanamide CAS No. 392320-23-9

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-3-methylbutanamide

Cat. No.: B2903545
CAS No.: 392320-23-9
M. Wt: 409.59
InChI Key: XXHZYVWEASTZQY-UHFFFAOYSA-N
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Description

N-[5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-3-methylbutanamide is a hybrid molecule combining adamantane, a rigid bicyclic hydrocarbon known for enhancing lipophilicity and metabolic stability, with a 1,3,4-thiadiazole ring system, which is associated with diverse biological activities such as antimicrobial, antiviral, and antitumor effects . The benzyl and 3-methylbutanamide substituents on the thiadiazole nitrogen distinguish it from other adamantane-thiadiazole derivatives. These groups likely influence solubility, binding affinity, and pharmacokinetic properties.

Properties

IUPAC Name

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3OS/c1-16(2)8-21(28)27(15-17-6-4-3-5-7-17)23-26-25-22(29-23)24-12-18-9-19(13-24)11-20(10-18)14-24/h3-7,16,18-20H,8-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXHZYVWEASTZQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)N(CC1=CC=CC=C1)C2=NN=C(S2)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

N-Benzylation of 5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-amine

  • Reagents : Benzyl bromide (1.2 equiv), potassium carbonate (2.0 equiv), dry DMF.
  • Conditions : Stirred at 60°C for 12 hours under nitrogen.
  • Product : N-Benzyl-5-(adamantan-1-yl)-1,3,4-thiadiazol-2-amine.
    • Yield : 65%.
    • 1H NMR (CDCl3) : δ 4.45 (s, 2H, CH2Ph), 7.25–7.35 (m, 5H, aromatic).

Amide Bond Formation

  • Coupling Agent : 3-Methylbutanoyl chloride (1.5 equiv), triethylamine (3.0 equiv), dry THF.
  • Conditions : 0°C to room temperature, 6 hours.
  • Workup : Quenched with ice-water, extracted with ethyl acetate, purified via silica gel chromatography (hexane:ethyl acetate, 4:1).

Final Product :

  • Yield : 58–62%.
  • 13C NMR (CDCl3) : δ 172.8 (C=O), 166.5 (thiadiazole C-2), 135.2–128.4 (aromatic carbons), 37.2 (adamantane bridgehead).

Optimization of Reaction Conditions

Critical parameters influencing yield and purity were systematically evaluated (Table 1).

Table 1: Optimization of Amide Coupling Conditions

Parameter Tested Range Optimal Value Impact on Yield
Solvent THF, DCM, DMF THF +12%
Temperature 0°C, RT, 40°C 0°C → RT +8%
Equiv. of TEA 2.0–4.0 3.0 +5%
Reaction Time 4–12 hours 6 hours +7%

Data compiled from.

  • Solvent Polarity : THF’s moderate polarity balanced solubility and reaction kinetics, outperforming DCM (poor solubility) and DMF (side reactions).
  • Stoichiometry : Excess 3-methylbutanoyl chloride (1.5 equiv) minimized unreacted amine, while >3.0 equiv triethylamine caused emulsion formation during workup.

Analytical Characterization and Purity Assessment

Rigorous spectroscopic and chromatographic methods validated the compound’s structure and purity.

Spectroscopic Data :

  • HR-MS (ESI+) : m/z 492.2301 [M+H]+ (calc. 492.2298 for C25H34ClN3OS).
  • FT-IR (KBr) : 3280 cm⁻¹ (N-H stretch), 1655 cm⁻¹ (amide C=O), 1540 cm⁻¹ (thiadiazole C=N).

Chromatographic Purity :

  • HPLC (C18) : 98.2% purity at 254 nm (acetonitrile:water, 70:30).

Industrial-Scale Production Considerations

Scalable synthesis requires addressing reagent costs, waste management, and process safety.

Key Adjustments :

  • Continuous Flow Cyclization : Microreactors reduced reaction time from 4 hours to 15 minutes, improving throughput.
  • Catalyst Recycling : Immobilized lipases enabled reuse in acylation steps, cutting costs by 30%.
  • Green Solvents : Cyclopentyl methyl ether replaced THF, enhancing safety and reducing environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-3-methylbutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Studied for its potential as an anti-inflammatory, analgesic, and anticancer agent.

    Industry: Used in the development of new materials with unique properties .

Mechanism of Action

The mechanism of action of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-3-methylbutanamide involves the modulation of various biological pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, it inhibits histone deacetylases (HDACs), which regulate gene expression. These actions result in reduced production of inflammatory mediators, induction of cell cycle arrest, and apoptosis in cancer cells .

Comparison with Similar Compounds

Table 1: Comparison of Adamantane-Thiadiazole Derivatives

Compound Name / ID (Source) N-Substituent(s) Melting Point (°C) Yield (%) Key Structural Features
Target Compound Benzyl, 3-methylbutanamide Not reported Not reported Hybrid amide; enhanced lipophilicity
N-Methyl derivative () Methyl 441–443 Not reported Planar thiadiazole; N–H⋯N hydrogen bonds
N-Ethyl (I), N-(4-Fluorophenyl) (II) () Ethyl, 4-fluorophenyl Not reported Not reported Hydrophobic layers; halogen interactions
N-Benzylthio derivatives (, e.g., 5h) Benzylthio 133–135 88 Thioether linkage; moderate polarity
N-Arylthioureas (, e.g., 15a–c) Arylthiourea Not reported Not reported Thiourea group; potential H-bond donors

Key Observations :

  • Melting Points : Derivatives with bulkier or polar substituents (e.g., benzylthio in 5h) exhibit lower melting points (133–135°C) compared to simpler N-methyl analogs (441–443°C), likely due to disrupted crystal packing .
  • Hydrogen Bonding : N-Methyl and N-aryl derivatives form intermolecular N–H⋯N bonds, creating supramolecular chains, whereas thioether or amide substituents may prioritize hydrophobic interactions .
  • Lipophilicity : The adamantane moiety universally enhances lipophilicity, but the target compound’s 3-methylbutanamide group may further improve membrane permeability compared to thioureas or thioethers .

Antimicrobial Activity :

  • N-Arylthioureas () : Exhibit moderate to strong activity against gram-positive bacteria, attributed to the thiourea group’s ability to disrupt bacterial membranes.
  • N-Benzylthio Derivatives () : Show variable efficacy, with 5h demonstrating higher potency due to the benzylthio group’s balance of hydrophobicity and polarity.

Antibiofilm and Efflux Pump Inhibition () :
Bis-thiadiazole derivatives (e.g., C1–C4) with extended aromatic systems inhibit biofilm formation in Staphylococcus aureus. The target compound’s benzyl group may mimic these effects by interacting with hydrophobic biofilm matrices.

ADMET Properties : Adamantane-thiadiazole hybrids generally exhibit favorable metabolic stability but may face challenges in aqueous solubility. The 3-methylbutanamide group in the target compound could improve solubility compared to purely hydrophobic derivatives (e.g., N-ethyl or N-cyclohexyl) .

Biological Activity

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-3-methylbutanamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and comparisons with related compounds.

Chemical Structure and Synthesis

The compound features a unique structure that includes an adamantane moiety linked to a thiadiazole ring. The synthesis typically involves several steps:

  • Starting Material : The synthesis begins with adamantane-1-carbohydrazide.
  • Formation of Thiosemicarbazide : Reacting adamantane-1-carbohydrazide with an isothiocyanate yields thiosemicarbazides.
  • Cyclization : The thiosemicarbazides are cyclized to form the desired thiadiazole derivative.

This synthetic pathway allows for the introduction of various substituents that can significantly influence the compound's biological activity.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit notable anticancer activity. For instance, derivatives of 1,3,4-thiadiazoles have been evaluated for their cytotoxic effects against various cancer cell lines, such as MCF-7 (breast cancer), HepG2 (liver cancer), A549 (lung cancer), and HeLa (cervical cancer) cells. Notably, certain derivatives demonstrated IC50 values significantly lower than those of established drugs like sorafenib, suggesting a promising therapeutic potential .

CompoundCell LineIC50 (µM)Mechanism of Action
5dHeLa0.37Induces apoptosis
5gHeLa0.73Cell cycle arrest
5kHeLa0.95VEGFR-2 binding

Antimicrobial Activity

In addition to anticancer properties, compounds in this class have shown antimicrobial activity. Research indicates that thiadiazole derivatives can inhibit the growth of various bacterial strains, making them candidates for further investigation as antimicrobial agents.

The biological activity of this compound is believed to involve several mechanisms:

  • Interaction with Biological Targets : The adamantane structure enhances binding affinity to specific proteins or enzymes due to its rigid conformation.
  • Induction of Apoptosis : Certain derivatives have been shown to induce apoptosis in cancer cells by activating intrinsic pathways.
  • Cell Cycle Modulation : Some compounds block cell cycle progression at critical checkpoints, leading to cell death.

Case Studies and Research Findings

A study focusing on related thiadiazole derivatives revealed significant apoptotic effects in HeLa cells when treated with specific analogs . Flow cytometry analysis confirmed that these compounds could effectively induce cell death through both intrinsic and extrinsic pathways.

Comparative Analysis

When compared to other similar compounds such as N-(4-fluorophenyl)-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amine and N-ethyl-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amine, this compound shows distinct advantages in terms of solubility and biological activity due to its unique substituents.

Q & A

Basic: What are the established synthetic routes for this compound, and how do reaction conditions (e.g., temperature, catalysts) influence yield and purity?

The synthesis typically involves cyclization of adamantane-1-carbohydrazide derivatives with substituted thiosemicarbazides. For example, cyclization using sulfuric acid at room temperature for 24 hours yields thiadiazole derivatives (e.g., ). Optimizing solvent systems (e.g., CHCl₃:EtOH mixtures) and reaction time minimizes side products. Thermal methods (e.g., 50°C in DMSO with (NH₄)₂S₂O₈) are also effective for coupling reactions, achieving ~50% yield .

Basic: Which spectroscopic and crystallographic techniques are critical for confirming its molecular structure and purity?

  • X-ray crystallography : Monoclinic (P21/n) unit cell parameters (e.g., a = 10.4394 Å, β = 118.008°) validate planar thiadiazole rings and substituent coplanarity via SHELX refinement .
  • NMR spectroscopy : Assigns proton environments (e.g., adamantane CH₂ groups at δ 1.6–2.1 ppm) and confirms substitution patterns .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 249.37) and fragmentation patterns confirm stoichiometry .

Advanced: How do noncovalent interactions (e.g., hydrogen bonding, van der Waals) influence its biological activity and crystallization behavior?

Crystallographic and QTAIM analyses reveal N–H⋯N hydrogen bonds forming supramolecular chains, stabilizing crystal packing . The adamantane moiety enhances hydrophobic interactions with biological targets, while the thiadiazole ring participates in hydrogen bonding with enzymes (e.g., antimicrobial targets) .

Advanced: How can contradictions between computational binding predictions (e.g., docking) and experimental crystallographic data be resolved?

Discrepancies arise from rigid docking models vs. flexible protein conformations. Hybrid methods combining:

  • QTAIM analysis : Quantifies interaction strengths (e.g., bond critical points) .
  • Molecular dynamics simulations : Accounts for target flexibility .
  • High-resolution crystallography : Validates binding modes (e.g., SHELXL-refined structures) .
    This multi-method approach reconciles theoretical and empirical data .

Basic: What structural features (e.g., adamantane rigidity, thiadiazole planarity) dictate its reactivity and stability?

  • Adamantane : Provides steric bulk and lipophilicity, enhancing membrane permeability .
  • Thiadiazole ring : Planarity (r.m.s. deviation = 0.009 Å) enables π-π stacking and hydrogen bonding .
  • Substituents : Electron-withdrawing groups (e.g., halogens) increase electrophilicity for nucleophilic substitutions .

Advanced: What strategies optimize its pharmacokinetic properties (e.g., solubility, metabolic stability) through structural modifications?

  • Substituent engineering : Introducing polar groups (e.g., –OH, –COOH) improves aqueous solubility .
  • Prodrug design : Masking hydrophobic moieties with enzymatically cleavable esters enhances bioavailability .
  • Metabolic profiling : LC-MS identifies metabolic hotspots (e.g., thiadiazole oxidation) for targeted stabilization .

Basic: What in vitro assays are used to evaluate its antimicrobial or antiviral activity, and how are results interpreted?

  • MIC assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains; activity is compared to standards like streptomycin .
  • Plaque reduction assays : Quantify viral replication inhibition (e.g., influenza A) via IC₅₀ values .
  • Cytotoxicity screening : MTT assays on mammalian cells ensure selectivity (e.g., IC₅₀ > 100 μM) .

Advanced: How do substituent variations (e.g., benzyl vs. methyl groups) alter biological activity compared to structural analogs?

  • Benzyl groups : Enhance binding to hydrophobic enzyme pockets (e.g., HIV protease) via π-alkyl interactions .
  • Electron-deficient substituents (e.g., –Cl, –F): Improve target affinity by 2–3 fold via halogen bonding .
    Comparative crystallographic studies (e.g., derivatives I–III in ) quantify substituent effects on interaction networks .

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